1-(morpholin-4-yl)-4-phenylbutan-1-one
Description
Overview of Substituted Butanones in Contemporary Chemical Science
Butanone, also known as methyl ethyl ketone (MEK), is a common solvent and a precursor in various industrial and chemical processes. chemcess.comwikipedia.orgacs.org Its derivatives, substituted butanones, represent a diverse class of compounds with a range of applications. In medicinal chemistry, for example, substituted butanones can be found in the structure of various pharmacologically active agents. The butanone core provides a flexible scaffold that can be modified with different functional groups to influence the compound's biological activity, solubility, and other physicochemical properties. Research in this area often focuses on synthesizing novel butanone derivatives and evaluating their potential as therapeutic agents or as intermediates in the synthesis of more complex molecules. chemcess.commdpi.com
Significance of Morpholine (B109124) and Phenyl Moieties as Pharmacophores and Synthetic Building Blocks
The morpholine and phenyl groups are prominent structural motifs in medicinal chemistry due to their favorable properties.
Morpholine is a heterocyclic amine that is considered a "privileged structure" in drug discovery. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. The morpholine ring is a versatile synthetic building block, readily incorporated into larger molecules. eprajournals.comresearchgate.net
The phenyl group , a simple aromatic ring, is another fundamental component in a vast number of pharmaceuticals. It can act as a scaffold to orient other functional groups correctly for binding to a biological target. The lipophilic nature of the phenyl ring can be crucial for a drug's ability to cross cell membranes. The strategic placement and substitution of phenyl rings are critical aspects of drug design.
The combination of a morpholine and a phenyl group within the same molecule, as seen in 1-(morpholin-4-yl)-4-phenylbutan-1-one, suggests a design aimed at leveraging the beneficial properties of both moieties.
Research Landscape for Ketone-Containing Heterocyclic Compounds with Potential Biological Activities
The integration of a ketone functional group with a heterocyclic ring system is a common strategy in the development of new bioactive compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry, with a vast number of drugs containing these structures. eprajournals.comresearchgate.netmdpi.com
The ketone group can participate in various chemical reactions, making it a valuable handle for further molecular modifications. Furthermore, the carbonyl group of the ketone can form hydrogen bonds with biological macromolecules, such as enzymes and receptors, which can be a key determinant of a compound's biological activity. The research in this field is extensive, with scientists continuously exploring new combinations of ketones and heterocyclic rings to discover compounds with a wide range of therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. eprajournals.comnih.gov
Objectives and Scope of Academic Research on 1-(morpholin-4-yl)-4-phenylbutan-1-one
While extensive research exists for the individual components and related structures of 1-(morpholin-4-yl)-4-phenylbutan-1-one, specific academic research focusing solely on this compound is not widely published. Based on its structure, the objectives of any potential research would likely revolve around a few key areas:
Synthesis and Characterization: The primary objective would be to develop efficient synthetic routes to produce the compound and to fully characterize its chemical and physical properties.
Biological Screening: Given the presence of the pharmacologically relevant morpholine and phenyl groups, a logical step would be to screen 1-(morpholin-4-yl)-4-phenylbutan-1-one for various biological activities. This could include assays for its potential as an anticancer, anti-inflammatory, or central nervous system active agent.
Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, further research would likely involve the synthesis of analogues of 1-(morpholin-4-yl)-4-phenylbutan-1-one to understand how modifications to its structure affect its biological potency and selectivity.
The scope of such research would be to determine if this specific combination of a butanone, morpholine, and phenyl group results in a compound with unique and potentially useful properties for further development in medicinal chemistry or materials science.
Properties
IUPAC Name |
1-morpholin-4-yl-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(15-9-11-17-12-10-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWRKWJSYZSPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302317 | |
| Record name | 1-(morpholin-4-yl)-4-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61123-44-2 | |
| Record name | NSC150184 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(morpholin-4-yl)-4-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Morpholin 4 Yl 4 Phenylbutan 1 One
Novel Synthetic Routes and Strategies for the Compound
The synthesis of 1-(morpholin-4-yl)-4-phenylbutan-1-one can be approached through several established and theoretical synthetic routes. While specific literature detailing novel synthetic strategies exclusively for this compound is limited, its structure lends itself to assembly through well-known organic reactions. One common approach involves the acylation of morpholine (B109124) with a derivative of 4-phenylbutanoic acid.
A plausible and efficient method is the reaction of morpholine with 4-phenylbutanoyl chloride, the acid chloride of 4-phenylbutanoic acid. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The use of a non-protic solvent like dichloromethane (B109758) or diethyl ether is common for this type of transformation.
Another potential route is the direct amidation of 4-phenylbutanoic acid with morpholine. This reaction usually requires a coupling agent to activate the carboxylic acid. Commonly used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.
More novel approaches could involve catalytic methods. For instance, the development of catalytic amidation reactions that proceed under milder conditions and with higher atom economy could be applied to the synthesis of this compound. Additionally, multi-component reactions, where three or more reactants combine in a single step to form the product, could offer an innovative and efficient pathway. For example, a reaction involving a phenyl-containing starting material, a four-carbon building block, and morpholine could potentially be developed.
Optimization of Reaction Conditions and Yield Enhancement in Compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of 1-(morpholin-4-yl)-4-phenylbutan-1-one. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.
For the synthesis via the acid chloride route, the slow, dropwise addition of 4-phenylbutanoyl chloride to a cooled solution of morpholine and a base can help to control the reaction exotherm and minimize the formation of byproducts. The choice of base is also important; while tertiary amines like triethylamine are common, inorganic bases such as potassium carbonate could also be employed, particularly in a two-phase system.
In the case of direct amidation using coupling agents, the optimization would focus on the selection of the coupling agent and any additives, as well as the reaction temperature. Some modern coupling agents are designed to be more efficient and produce byproducts that are easier to remove during workup. The reaction temperature can often be kept at room temperature, but gentle heating may be required to drive the reaction to completion.
Solvent selection also plays a significant role. While dichloromethane is a common choice for many organic reactions, exploring greener solvents with lower toxicity and environmental impact is an important aspect of modern synthetic chemistry. The use of solvent-free conditions, where the reactants are heated together without a solvent, has been shown to be effective in some amidation reactions and could be a viable strategy for enhancing the efficiency and environmental friendliness of the synthesis. molport.com
| Parameter | Potential Optimizations | Expected Outcome |
| Reactants | Use of highly pure starting materials | Higher yield and purity of the final product |
| Solvent | Screening of various aprotic and protic solvents; exploring solvent-free conditions | Improved reaction rates, yields, and easier workup; reduced environmental impact |
| Temperature | Optimization of reaction temperature from room temperature to reflux | Faster reaction times and improved yields, while minimizing side reactions |
| Catalyst/Reagent | Screening of different coupling agents and bases | Increased reaction efficiency and yield |
| Reaction Time | Monitoring the reaction progress to determine the optimal time | Avoidance of byproduct formation due to prolonged reaction times |
Derivatization and Analog Synthesis for Structure-Activity Relationship Studies
The synthesis of derivatives and analogs of 1-(morpholin-4-yl)-4-phenylbutan-1-one is a key strategy in medicinal chemistry to explore its structure-activity relationships (SAR). nih.govnih.gov By systematically modifying different parts of the molecule, researchers can identify which structural features are essential for its biological activity and can optimize its properties.
Modification of the Morpholine Ring System
The morpholine ring is a common scaffold in drug discovery due to its favorable physicochemical properties, including good water solubility and metabolic stability. researchgate.net Modifications to the morpholine ring can have a significant impact on the biological activity of the molecule.
One common modification is the introduction of substituents at various positions on the ring. For example, methyl or other small alkyl groups could be introduced at the 2-, 3-, 5-, or 6-positions. The stereochemistry of these substituents would also be an important factor to consider. The synthesis of such substituted morpholines often starts from appropriately substituted amino alcohols.
| Modification | Rationale |
| Introduction of substituents | To explore steric and electronic effects on binding and activity. |
| Ring substitution (e.g., piperidine, piperazine) | To investigate the importance of the heteroatoms for biological activity. |
| Conformational restriction | To lock the molecule into a specific conformation and probe the bioactive conformation. |
Variations on the Phenyl Substituent
The phenyl group is another key feature of the molecule that can be readily modified to probe its role in biological activity. The introduction of various substituents at the ortho-, meta-, and para-positions of the phenyl ring can significantly alter the electronic and steric properties of the molecule.
The synthesis of these phenyl-substituted analogs would typically start from the corresponding substituted phenylbutanoic acid or a related precursor. For example, 4-(4-chlorophenyl)butanoic acid could be used to synthesize the 4'-chloro analog of the target compound.
| Substituent Type | Position | Rationale |
| Electron-donating | ortho, meta, para | To increase electron density in the phenyl ring and probe for favorable electronic interactions. |
| Electron-withdrawing | ortho, meta, para | To decrease electron density and investigate the impact on binding and activity. |
| Halogens | ortho, meta, para | To introduce steric bulk and alter lipophilicity. |
| Bulky groups | para | To probe for steric hindrance or favorable van der Waals interactions in a binding pocket. |
Alterations to the Butanone Backbone
One common alteration is to change the length of the carbon chain. For example, synthesizing analogs with a propanone or pentanone backbone would allow for an investigation into the optimal distance between the two terminal rings.
Another strategy is to introduce rigidity into the backbone. This can be achieved by incorporating a double or triple bond, or by creating a cyclic structure within the linker. For instance, the synthesis of an analog with a cyclopropane (B1198618) ring in the butanone chain would significantly restrict the conformational freedom of the molecule.
The introduction of functional groups, such as a hydroxyl or an amino group, along the backbone can also provide new points of interaction with a biological target and can influence the pharmacokinetic properties of the molecule.
| Modification | Rationale |
| Chain length variation | To determine the optimal distance between the morpholine and phenyl rings. |
| Introduction of rigidity | To lock the molecule into a specific conformation and probe the bioactive conformation. |
| Introduction of functional groups | To introduce new hydrogen bonding or ionic interaction points. |
Advanced Structural Characterization and Spectroscopic Analysis of 1 Morpholin 4 Yl 4 Phenylbutan 1 One for Research Verification
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be elucidated.
Detailed ¹H and ¹³C NMR data for 1-(morpholin-4-yl)-4-phenylbutan-1-one have been reported in the literature, providing a definitive fingerprint for its identification. nih.gov The spectra were recorded in deuterated chloroform (B151607) (CDCl₃) on a 500.1 MHz spectrometer. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different hydrogen atoms in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.17–7.29 ppm. nih.gov The protons on the morpholine (B109124) ring exhibit distinct signals, with the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms showing multiplets around δ 3.59–3.66 ppm and δ 3.37 ppm, respectively. nih.gov The aliphatic chain connecting the phenyl and morpholino groups gives rise to signals for the three methylene groups. The methylene group adjacent to the carbonyl (C=O) appears as a triplet at approximately δ 2.30 ppm, the methylene group next to the phenyl ring shows a triplet around δ 2.68 ppm, and the central methylene group of the butane (B89635) chain presents as a multiplet in the region of δ 1.95–2.01 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by showing a signal for each unique carbon atom. The carbonyl carbon of the ketone is typically observed downfield at approximately δ 171.42 ppm. nih.gov The carbon atoms of the phenyl ring resonate in the aromatic region (δ 125.98–141.57 ppm). nih.gov The carbons of the morpholine ring appear at δ 45.89, 45.92, 66.63, and 66.95 ppm, reflecting their different chemical environments. nih.gov The aliphatic carbons of the butane chain are found at δ 26.54, 29.70, and 32.10 ppm. nih.gov
Interactive Data Table: NMR Data for 1-(morpholin-4-yl)-4-phenylbutan-1-one
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.17–7.29 | m | Ar-H |
| ¹H | 3.59–3.66 | m | NCH₂CH₂O |
| ¹H | 3.37 | t | NCH₂ |
| ¹H | 2.68 | t | PhCH₂ |
| ¹H | 2.30 | t | CH₂CO |
| ¹H | 1.95–2.01 | m | PhCH₂CH₂ |
| ¹³C | 171.42 | - | C=O |
| ¹³C | 141.57 | - | Ar-C (quaternary) |
| ¹³C | 128.48 | - | Ar-CH |
| ¹³C | 128.40 | - | Ar-CH |
| ¹³C | 125.98 | - | Ar-CH |
| ¹³C | 66.95 | - | OCH₂ (morpholine) |
| ¹³C | 66.63 | - | OCH₂ (morpholine) |
| ¹³C | 45.92 | - | NCH₂ (morpholine) |
| ¹³C | 45.89 | - | NCH₂ (morpholine) |
| ¹³C | 35.26 | - | PhCH₂ |
| ¹³C | 32.10 | - | CH₂CO |
| ¹³C | 29.70 | - | PhCH₂CH₂ |
| ¹³C | 26.54 | - | PhCH₂CH₂CH₂ |
Data sourced from a sustainable enzymatic synthesis study. nih.gov
Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis
The predicted monoisotopic mass of 1-(morpholin-4-yl)-4-phenylbutan-1-one (C₁₄H₁₉NO₂) is 233.1416 g/mol . uni.lu In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 233.
The fragmentation of this molecule would likely proceed through several key pathways characteristic of its functional groups:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 or a morpholinoyl cation at m/z 114. Another likely α-cleavage would be the loss of the propylphenyl side chain to give an ion at m/z 114.
McLafferty Rearrangement: For ketones with a γ-hydrogen, a McLafferty rearrangement can occur. In this case, a hydrogen atom from the phenyl-bearing carbon could be transferred to the carbonyl oxygen, followed by cleavage of the β-bond, which would result in the loss of a neutral propene molecule and the formation of a charged enol.
Cleavage of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) oxide (C₂H₄O) or other small neutral molecules.
Benzylic Cleavage: Cleavage at the benzylic position is highly favorable due to the stability of the resulting benzyl (B1604629) cation (C₆H₅CH₂⁺) at m/z 91.
Analysis of the mass spectrum of the related compound butyrophenone (B1668137) (1-phenyl-1-butanone) shows prominent fragment ions at m/z 105 (benzoyl cation) and m/z 120, the latter resulting from a McLafferty rearrangement. nist.govnih.gov For N-benzoylmorpholine, a key fragment would be the benzoyl cation at m/z 105. nih.gov Based on these related compounds, the most intense peaks in the mass spectrum of 1-(morpholin-4-yl)-4-phenylbutan-1-one would be expected to be the benzyl cation at m/z 91 and the acylium ion resulting from cleavage at the carbonyl group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. As of the current literature survey, a crystal structure for 1-(morpholin-4-yl)-4-phenylbutan-1-one has not been reported.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and assessing its purity. While specific experimental FTIR and Raman spectra for 1-(morpholin-4-yl)-4-phenylbutan-1-one are not available in the reviewed literature, the expected vibrational modes can be predicted based on the known absorptions of its constituent parts.
FTIR Spectroscopy: The FTIR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would likely appear as a strong band around 1115 cm⁻¹. The C-N stretching of the tertiary amine in the morpholine ring would also be present, usually in the 1250-1020 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl chain and morpholine ring would be observed just below 3000 cm⁻¹. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The symmetric breathing mode of the phenyl ring would give a strong Raman signal around 1000 cm⁻¹. The C-H stretching vibrations would also be visible. The morpholine ring vibrations would also be Raman active. researchgate.net The carbonyl stretch is typically weaker in the Raman spectrum compared to the FTIR spectrum.
Interactive Data Table: Predicted Key Vibrational Bands for 1-(morpholin-4-yl)-4-phenylbutan-1-one
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (Ketone) | Stretching | 1680-1700 | FTIR (strong), Raman (weak) |
| C-H (Aromatic) | Stretching | >3000 | FTIR, Raman |
| C-H (Aliphatic) | Stretching | <3000 | FTIR, Raman |
| C=C (Aromatic) | Stretching | 1600-1450 | FTIR, Raman |
| C-O-C (Ether) | Stretching | ~1115 | FTIR (strong) |
| C-N (Amine) | Stretching | 1250-1020 | FTIR |
| Phenyl Ring | Ring Breathing | ~1000 | Raman (strong) |
Pre Clinical Biological Evaluation and in Vitro/in Vivo Pharmacodynamics of 1 Morpholin 4 Yl 4 Phenylbutan 1 One
Target Identification and Ligand Binding Studies
The initial phase of preclinical evaluation often involves identifying the molecular targets with which a compound interacts. This is crucial for understanding its mechanism of action and potential therapeutic applications.
Receptor Binding Affinity Assays
Receptor binding assays are fundamental in determining the affinity of a compound for specific receptors. These assays quantify the strength of the interaction, typically reported as a Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value. Despite the importance of such studies, there is no publicly available data from receptor binding affinity assays for 1-(morpholin-4-yl)-4-phenylbutan-1-one.
Enzyme Inhibition/Activation Profiling (e.g., MAO-A, mTOR)
To understand a compound's effect on cellular signaling pathways and metabolism, its ability to inhibit or activate key enzymes is profiled. Enzymes such as Monoamine Oxidase A (MAO-A) and the mammalian target of rapamycin (B549165) (mTOR) are common targets in drug discovery. nih.gov However, there are no published research findings detailing the inhibitory or activatory effects of 1-(morpholin-4-yl)-4-phenylbutan-1-one on MAO-A, mTOR, or other enzymes.
Ion Channel Modulation Assessment
Ion channels, which play critical roles in cellular excitability and signaling, are important targets for many therapeutic agents. elsevierpure.com Assessment of a compound's ability to modulate the activity of various ion channels is a key part of its preclinical evaluation. Currently, there is no available scientific literature or data concerning the assessment of 1-(morpholin-4-yl)-4-phenylbutan-1-one's effects on ion channels.
Cellular Assays and Phenotypic Screening (in cell lines)
Cell Viability and Proliferation Studies (e.g., anticancer activity)
These studies are essential for determining a compound's cytotoxic or cytostatic effects, particularly for assessing potential anticancer activity. Such assays measure the ability of cells to survive and proliferate in the presence of the compound. For 1-(morpholin-4-yl)-4-phenylbutan-1-one, there are no published studies on its impact on the viability or proliferation of any cancer cell lines or other cell types.
Apoptosis and Cell Cycle Modulation in Research Models
Investigating a compound's ability to induce programmed cell death (apoptosis) or to cause arrest at specific phases of the cell cycle is a critical step in evaluating its potential as an anticancer agent. nih.govnih.gov This often involves techniques like flow cytometry and analysis of key protein markers. As with other biological evaluations, there is a lack of published data regarding the effects of 1-(morpholin-4-yl)-4-phenylbutan-1-one on apoptosis and cell cycle progression in research models.
Signaling Pathway Investigation
No specific studies utilizing methods such as Western Blot, qPCR, or reporter assays to investigate the effect of 1-(morpholin-4-yl)-4-phenylbutan-1-one on cellular signaling pathways were identified in the public domain. Research on the signaling pathway modulation of other structurally related morpholine-containing compounds has been reported, often in the context of inflammatory or cancer-related pathways. google.com However, direct evidence for the specific pathways modulated by 1-(morpholin-4-yl)-4-phenylbutan-1-one is not available.
Cellular Uptake and Intracellular Localization
There is currently no available research data detailing the cellular uptake mechanisms or the intracellular localization of 1-(morpholin-4-yl)-4-phenylbutan-1-one. Such studies are crucial for understanding the compound's bioavailability at the cellular level and for identifying its potential intracellular targets.
In Vitro Assays for Specific Biological Activities
Antimicrobial Susceptibility Testing in Research Strains
No studies were found that evaluated the antimicrobial properties of 1-(morpholin-4-yl)-4-phenylbutan-1-one against any research strains of bacteria or fungi. While other novel compounds containing morpholine (B109124) or pyrazole (B372694) moieties have been investigated for their antimicrobial potential nih.gov, specific data, such as Minimum Inhibitory Concentration (MIC) values for 1-(morpholin-4-yl)-4-phenylbutan-1-one, are absent from the scientific literature.
Antiviral Activity in Cell Culture Models
A review of published antiviral research did not reveal any studies on the efficacy of 1-(morpholin-4-yl)-4-phenylbutan-1-one against any viruses in cell culture models. While research into novel antiviral agents is extensive, with some studies focusing on quinazoline (B50416) derivatives mdpi.commdpi.com, this specific compound does not appear to have been a subject of such investigations.
Anti-inflammatory Biomarker Modulation in Cell Lines
There is no published evidence regarding the modulation of anti-inflammatory biomarkers in cell lines by 1-(morpholin-4-yl)-4-phenylbutan-1-one. Investigations into the anti-inflammatory effects of other novel chemical entities, such as certain isoquinoline (B145761) and biphenyl (B1667301) derivatives, have been documented nih.govbiomedpharmajournal.org, but similar data for the subject compound is not available.
Neurotransmitter Release and Receptor Function in Synaptosomes/Brain Slices
No research data was identified concerning the effects of 1-(morpholin-4-yl)-4-phenylbutan-1-one on neurotransmitter release or receptor function in synaptosomes or brain slice preparations. This area of research is critical for understanding the potential neuroactive properties of a compound, but studies on this specific molecule have not been published.
In Vivo Pharmacodynamic Studies in Pre-clinical Animal Models
Assessment of Biological Response in Disease Models (e.g., inflammation, pain, neurological)
There is no publicly available research detailing the evaluation of 1-(morpholin-4-yl)-4-phenylbutan-1-one in any preclinical models of disease. Studies investigating its potential therapeutic effects in areas such as inflammation, pain, or neurological disorders have not been identified in the searched scientific literature.
Biomarker Modulation in Animal Tissues
Information regarding the modulation of specific biomarkers in animal tissues following the administration of 1-(morpholin-4-yl)-4-phenylbutan-1-one is not present in the available scientific record. Research on how this compound may alter biological markers related to disease or its mechanism of action has not been published.
Tissue Distribution and Excretion in Animal Models (focused on research insights)
There are no publicly accessible studies that have investigated the tissue distribution or excretion patterns of 1-(morpholin-4-yl)-4-phenylbutan-1-one in animal models. Research insights into its absorption, distribution, metabolism, and excretion (ADME) profile are currently unavailable.
Mechanistic Insights into the Biological Action of 1 Morpholin 4 Yl 4 Phenylbutan 1 One
Elucidation of Molecular Interaction Modes with Biological Targets
There is no publicly available research that identifies the specific biological targets of 1-(morpholin-4-yl)-4-phenylbutan-1-one. Studies detailing the binding affinity, interaction sites, or the nature of the molecular bonds it may form with proteins, enzymes, or receptors are absent from the scientific literature.
Investigation of Downstream Signaling Cascades
In the absence of an identified biological target, the downstream signaling cascades activated or inhibited by 1-(morpholin-4-yl)-4-phenylbutan-1-one have not been investigated. There are no reports on its effects on intracellular signaling pathways, second messenger systems, or kinase activities.
Gene Expression Profiling and Proteomic Analysis in Response to the Compound
No studies have been published on the global changes in gene expression or protein levels in response to treatment with 1-(morpholin-4-yl)-4-phenylbutan-1-one. Therefore, information regarding the cellular processes and pathways that might be modulated by this compound is not available.
Metabolic Stability and Metabolite Identification in In Vitro Systems (e.g., liver microsomes, hepatocytes)
Specific data on the metabolic stability of 1-(morpholin-4-yl)-4-phenylbutan-1-one in in vitro systems such as human liver microsomes or hepatocytes are not found in the public domain. Research detailing its rate of metabolism, the enzymes involved in its biotransformation, and the structural identification of its metabolites has not been published. While general methodologies for such assessments are well-established, their application to this particular compound has not been reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Morpholin 4 Yl 4 Phenylbutan 1 One Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For morpholine (B109124) derivatives, SAR studies have been crucial in optimizing potency against a wide range of biological targets, including cancer, neurodegenerative diseases, and infectious agents. e3s-conferences.orgnih.gov Although a systematic study on 1-(morpholin-4-yl)-4-phenylbutan-1-one is not extensively documented, general principles derived from analogous series can be applied.
Key structural components of 1-(morpholin-4-yl)-4-phenylbutan-1-one available for modification include the phenyl ring, the butyl linker, and the morpholine moiety itself. Research on other morpholine-containing compounds has shown that substitutions on attached aromatic rings are particularly influential. For instance, the introduction of specific substituents on a phenyl ring can be critical for activity. e3s-conferences.org Similarly, modifications to the morpholine ring, such as the introduction of alkyl groups at the C-3 position, have been shown to increase anticancer activity in certain contexts. e3s-conferences.org
The following table summarizes general SAR findings from various series of morpholine derivatives, which could guide the hypothetical modification of 1-(morpholin-4-yl)-4-phenylbutan-1-one.
| Structural Position of Modification | Type of Substituent | General Effect on Biological Activity (in analogous series) |
| Phenyl Ring | C-4 Substituted Phenyl | Often positive for activity. e3s-conferences.org |
| Phenyl Ring | Halogen groups (e.g., Cl, F) | Can increase inhibitory action (e.g., against HepG2 cancer cell line). e3s-conferences.org |
| Phenyl Ring | 4-Methyl and 4-Phenyl | Identified as potent substituents for caspase 3 inhibition. e3s-conferences.org |
| Morpholine Ring | C-3 Alkyl Substitution | Can lead to an increase in anticancer activity. e3s-conferences.org |
| Linker between Rings | Varies | The nature and length of the linker can significantly impact how the pharmacophores are presented to the target. |
These generalized findings underscore the importance of systematic exploration. For the 1-(morpholin-4-yl)-4-phenylbutan-1-one scaffold, a research program would likely involve synthesizing analogs with substitutions on the phenyl ring (e.g., electron-donating and electron-withdrawing groups at the ortho, meta, and para positions) and evaluating their impact on a specific biological target.
Pharmacophore Modeling and Ligand-Based Design Principles Applied to the Compound Series
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. Current time information in BT.
For a series based on 1-(morpholin-4-yl)-4-phenylbutan-1-one, a ligand-based pharmacophore model could be developed once a set of active analogs is identified. The key features would likely include:
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the butan-1-one linker is a prominent hydrogen bond acceptor.
An Aromatic Ring (AR): The terminal phenyl group serves as a key aromatic/hydrophobic feature.
A Hydrophobic/Additional HBA feature: The morpholine ring itself can participate in hydrophobic interactions, and its oxygen atom can act as an additional hydrogen bond acceptor. researchgate.net
As an illustrative example, a 3D-QSAR study on a different series of morpholine derivatives targeting the dopamine (B1211576) D₄ receptor identified important interaction regions around the benzene (B151609) ring systems and the aliphatic amine of the morpholine ring. nih.gov Similarly, a pharmacophore model for BACE1 inhibitors based on arylpiperazine amides was successfully used to design novel compounds. nih.gov This model validated the importance of specific spatial arrangements of features to achieve biological activity. nih.gov Applying this principle, the distance and relative orientation between the phenyl ring, the carbonyl group, and the morpholine ring in 1-(morpholin-4-yl)-4-phenylbutan-1-one would be critical variables for optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models allow for the prediction of activity for newly designed, unsynthesized molecules.
A QSAR study on the 1-(morpholin-4-yl)-4-phenylbutan-1-one series would involve calculating a variety of molecular descriptors for each analog, such as:
Electronic Descriptors: Hammett constants (σ) for phenyl ring substituents.
Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es).
Hydrophobic Descriptors: Partition coefficient (logP).
Topological Descriptors: Molecular connectivity indices.
A resulting QSAR equation might take the general form:
log(1/IC₅₀) = c₁(logP) - c₂(σ)² + c₃*(Es) + c₄
Where c represents the coefficients determined by regression analysis.
For instance, a 3D-QSAR analysis performed on morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine D₄ receptor ligands successfully identified key steric and electronic factors influencing affinity. nih.gov The study used the GRID/GOLPE methodology to create a model that highlighted favorable and unfavorable interaction regions, guiding the design of more potent ligands. nih.gov Such a model for the 1-(morpholin-4-yl)-4-phenylbutan-1-one series would be invaluable for rationally prioritizing synthetic targets.
Conformational Analysis and its Influence on Biological Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis examines the energetically preferred shapes a molecule can adopt.
For 1-(morpholin-4-yl)-4-phenylbutan-1-one, two key regions of conformational flexibility are the butyl linker and the morpholine ring. The morpholine ring is known to adopt a stable chair conformation. nih.gov This was confirmed in a crystal structure analysis of the closely related compound, N-phenylmorpholine-4-carboxamide, where the morpholine ring was found in a chair form. nih.gov This study also revealed that the amide-like moiety (NC=O) is essentially planar. nih.gov
Computational and Theoretical Chemistry Approaches for 1 Morpholin 4 Yl 4 Phenylbutan 1 One
Molecular Docking and Molecular Dynamics Simulations with Target Proteins
Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools for predicting the binding affinity and interaction patterns of a ligand, such as 1-(morpholin-4-yl)-4-phenylbutan-1-one, with a protein target. frontiersin.orgnih.gov These methods are instrumental in virtual screening and understanding the molecular basis of a compound's activity. frontiersin.orgnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. For instance, in studies of other morpholine-containing compounds, such as quinazolin-4(3H)-one-morpholine hybrids, molecular docking has been successfully used to predict binding scores against various cancer-related protein targets like VEGFR1, VEGFR2, and EGFR. nih.gov One such hybrid compound demonstrated favorable docking scores of -11.744 kcal/mol, -12.407 kcal/mol, and -10.359 kcal/mol for VEGFR1, VEGFR2, and EGFR, respectively. nih.gov Similar approaches could be applied to 1-(morpholin-4-yl)-4-phenylbutan-1-one to identify its potential biological targets. The docking procedure typically involves preparing the 3D structure of the ligand and the protein, defining the binding site, and then using software like AutoDock to perform the docking calculations. nih.gov
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and detailed view of the ligand-protein complex. frontiersin.orgnih.gov This method simulates the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov In the study of quinazolin-4(3H)-one-morpholine hybrids, MD simulations revealed that the most promising compound formed stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time, with RMSD and RMSF values indicating high stability. nih.gov Such simulations for 1-(morpholin-4-yl)-4-phenylbutan-1-one would be crucial to validate docking predictions and understand the dynamic nature of its interactions with potential protein targets. nih.gov
Table 1: Illustrative Molecular Docking Scores of a Morpholine-Containing Compound This table presents data for a related quinazolin-4(3H)-one-morpholine hybrid to illustrate the application of molecular docking, as specific data for 1-(morpholin-4-yl)-4-phenylbutan-1-one is not available.
| Target Protein | Docking Score (kcal/mol) |
| VEGFR1 | -11.744 |
| VEGFR2 | -12.407 |
| EGFR | -10.359 |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, properties, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used for these calculations. clinicsearchonline.org
For 1-(morpholin-4-yl)-4-phenylbutan-1-one, these calculations can provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Furthermore, these calculations can determine various electronic properties as illustrated in a study on morpholin-4-ium p-aminobenzoate, where properties like dipole moment, polarizability, and hyperpolarizability were calculated using the B3LYP and HSEh1PBE methods. clinicsearchonline.org For example, the dipole moment was calculated to be around 2.05-2.06 Debye. clinicsearchonline.org Similar calculations for 1-(morpholin-4-yl)-4-phenylbutan-1-one would elucidate its electronic characteristics and potential for various chemical reactions.
Table 2: Illustrative Calculated Electronic Properties of a Morpholine-Containing Compound This table presents data for morpholin-4-ium p-aminobenzoate to illustrate the application of quantum chemical calculations, as specific data for 1-(morpholin-4-yl)-4-phenylbutan-1-one is not available.
| Property | Calculated Value (HSEh1PBE method) |
| Dipole Moment | 2.06 Debye |
| Polarizability | 22.16×10⁻²⁴ esu |
| First-order Hyperpolarizability | 10181.46×10⁻³³ esu |
In Silico Prediction of Biological Interactions and Selectivity
In silico tools can predict the potential biological activities and selectivity of a compound by comparing its structural and physicochemical properties to those of known active compounds. This is often achieved through the use of predictive models based on Quantitative Structure-Activity Relationships (QSAR).
For 1-(morpholin-4-yl)-4-phenylbutan-1-one, various online servers and software can be used to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. For instance, studies on other novel compounds often include an ADME prediction component to assess their drug-likeness. nih.gov
The selectivity of a compound for a particular target over others is also a critical aspect of its therapeutic potential. In silico methods can help predict this selectivity by docking the compound into the binding sites of various related proteins and comparing the binding energies and interaction patterns. A compound that shows significantly better binding to the intended target is predicted to be more selective. For example, a quinazolin-4(3H)-one-morpholine hybrid was found to have a high selectivity index of 29 against A549 cells compared to reference drugs. nih.gov
Cheminformatics Analysis of Compound Libraries Containing Related Scaffolds
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. By analyzing compound libraries that contain the morpholin-4-yl-phenylbutan-1-one scaffold, researchers can gain insights into the chemical space occupied by these molecules and identify structure-activity relationships. nih.gov
One common cheminformatics approach is scaffold analysis, which dissects molecules into their core ring systems, linkers, and side chains. nih.gov This can reveal which scaffolds are frequently associated with a particular biological activity. For example, in an analysis of antiviral compounds, Murcko scaffold analysis identified unique scaffolds and their frequencies within the dataset. nih.gov A similar analysis of libraries containing the 1-(morpholin-4-yl)-4-phenylbutan-1-one scaffold could help in designing new derivatives with improved properties. This involves searching large chemical databases for compounds with this core structure and then analyzing their reported biological activities and physicochemical properties. This can uncover trends that guide the synthesis of new, more potent, and selective compounds.
Analytical Methodologies for Research Application of 1 Morpholin 4 Yl 4 Phenylbutan 1 One
Development of Chromatographic Methods for Quantification in Biological Matrices (e.g., cell culture media, animal tissues)
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) coupled with various detectors, are the cornerstone for the quantitative analysis of xenobiotics in complex biological matrices. For "1-(morpholin-4-yl)-4-phenylbutan-1-one," the development of such methods would involve optimizing sample preparation, chromatographic separation, and detection to achieve the required sensitivity, specificity, and accuracy.
A common approach for sample preparation from biological matrices like plasma or tissue homogenates is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
The chromatographic separation would typically be achieved using a reversed-phase column. The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to ensure good peak shape and resolution from endogenous matrix components.
For detection, HPLC with ultraviolet (UV) detection is a viable option, given the presence of a chromophore in the phenylbutanone structure. However, for higher sensitivity and selectivity, especially at low concentrations in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. LC-MS/MS provides structural information and allows for highly specific detection through selected reaction monitoring (SRM).
While specific validated methods for "1-(morpholin-4-yl)-4-phenylbutan-1-one" are not widely published, the table below outlines typical parameters that would be established during method development, based on methods for structurally related compounds.
Table 1: Representative HPLC Method Parameters for Analysis in Biological Matrices
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 or similar reversed-phase (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) | Gradient elution with a mixture of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min |
| Detection Wavelength (UV) | ~220-230 nm (estimated based on the phenyl ring chromophore) | Not Applicable |
| Ionization Mode (MS) | Not Applicable | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions (MS) | Not Applicable | Precursor ion > Product ion (e.g., m/z 234.1 > fragment ion) uni.lu |
| Linearity Range | Expected in the µg/mL range | Expected in the ng/mL range |
| Sample Preparation | Protein precipitation followed by liquid-liquid or solid-phase extraction | Protein precipitation followed by dilution or solid-phase extraction |
Spectrophotometric and Spectrofluorometric Assays for In Vitro Studies
For in vitro studies, such as enzyme inhibition assays or receptor binding studies, simple and rapid analytical methods are often required. Spectrophotometric and spectrofluorometric assays can be suitable for this purpose, provided the compound exhibits appropriate spectral properties.
UV-Vis spectrophotometry can be used to determine the concentration of "1-(morpholin-4-yl)-4-phenylbutan-1-one" in simple, non-absorbing buffer solutions. The analysis would be based on the absorbance of the phenyl group at its wavelength of maximum absorbance (λmax).
Spectrofluorometry, if applicable, would offer higher sensitivity and selectivity compared to absorbance spectrophotometry. This would require the compound to be naturally fluorescent or to be derivatized with a fluorescent tag. The intrinsic fluorescence of the phenyl ring might be exploitable, although it is generally weak.
The development of these assays would involve determining the optimal wavelength for absorbance or excitation/emission, as well as establishing a linear calibration curve in the relevant buffer system.
Table 2: Representative Spectroscopic Method Parameters for In Vitro Assays
| Parameter | UV-Vis Spectrophotometry | Spectrofluorometry |
| Solvent/Buffer | Phosphate-buffered saline (PBS) or other relevant assay buffer | PBS or other relevant assay buffer |
| Wavelength of Maximum Absorbance (λmax) | Estimated to be around 220-230 nm | To be determined |
| Excitation Wavelength (λex) | Not Applicable | To be determined (if fluorescent) |
| Emission Wavelength (λem) | Not Applicable | To be determined (if fluorescent) |
| Linearity Range | Dependent on molar absorptivity, likely in the µg/mL range | Potentially in the ng/mL to µg/mL range |
| Instrumentation | UV-Vis Spectrophotometer | Spectrofluorometer |
Electrochemical Methods for Compound Detection in Research Systems
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. The morpholine (B109124) moiety in "1-(morpholin-4-yl)-4-phenylbutan-1-one" is susceptible to electrochemical oxidation. This property can be harnessed to develop analytical methods using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
These methods typically involve a three-electrode system (working, reference, and counter electrodes). The choice of the working electrode material can significantly influence the sensitivity and selectivity of the measurement. Modified electrodes, for instance, with carbon nanotubes or metallic nanoparticles, can enhance the electrochemical signal.
For "1-(morpholin-4-yl)-4-phenylbutan-1-one," an oxidation peak would be expected at a specific potential, and the peak current would be proportional to its concentration. Research on the electrochemical determination of morpholine has shown that it can be oxidized at potentials around +1.3 V versus a silver/silver chloride (Ag/AgCl) electrode. researchgate.net
Table 3: Representative Electrochemical Method Parameters
| Parameter | Description |
| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) |
| Working Electrode | Glassy Carbon Electrode (GCE), Boron-Doped Diamond Electrode (BDDE), or modified electrodes |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Supporting Electrolyte | Buffer solution (e.g., phosphate (B84403) or Britton-Robinson buffer) at a specific pH |
| Potential Range | Scanned over a range to include the oxidation potential of the morpholine moiety |
| Limit of Detection | Potentially in the µM to mM range, depending on the electrode and technique |
Bioanalytical Techniques for Metabolic Studies in Pre-clinical Research
Understanding the metabolic fate of "1-(morpholin-4-yl)-4-phenylbutan-1-one" is a critical aspect of pre-clinical research. In vitro and in vivo metabolic studies are conducted to identify potential metabolites and elucidate the metabolic pathways.
In vitro studies typically involve incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions that contain drug-metabolizing enzymes. In vivo studies involve analyzing biological samples (e.g., plasma, urine, feces) from animals administered with the compound.
The primary analytical technique for metabolite identification is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS). This technique allows for the accurate mass measurement of metabolites, which aids in the elucidation of their elemental composition and proposed structures. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing further structural information.
Common metabolic pathways for compounds containing a morpholine ring can include N-dealkylation, oxidation of the morpholine ring, and hydroxylation of the alkyl chain or phenyl ring. The phenylbutanone moiety can also undergo reduction of the ketone or hydroxylation.
Table 4: Potential Metabolites and Analytical Approaches
| Potential Metabolic Reaction | Expected Metabolite Structure | Primary Analytical Technique |
| Hydroxylation of Phenyl Ring | Addition of a hydroxyl group to the phenyl ring | LC-HRMS |
| Reduction of Ketone | Conversion of the ketone to a secondary alcohol | LC-HRMS |
| Oxidation of Morpholine Ring | Formation of a lactam or other oxidized morpholine derivatives | LC-HRMS |
| N-dealkylation | Cleavage of the bond between the morpholine nitrogen and the butanone chain | LC-HRMS |
| Glucuronidation | Conjugation of a glucuronic acid moiety to a hydroxylated metabolite | LC-HRMS |
Future Directions and Emerging Research Avenues for 1 Morpholin 4 Yl 4 Phenylbutan 1 One
Development of the Compound as a Research Probe or Chemical Tool
A critical step in understanding the function of any bioactive molecule is the development of chemical probes to study its interactions in biological systems. janelia.org Small-molecule fluorescent probes are powerful tools for visualizing biological events and can be engineered to report on binding events, chemical reactions, or changes in their environment. rsc.orgrsc.org
Future research could focus on modifying 1-(morpholin-4-yl)-4-phenylbutan-1-one to create such a tool. This involves attaching a fluorescent reporter group (a fluorophore) to a part of the molecule that does not disrupt its potential biological activity. nih.gov Common design strategies for creating functional fluorophores that change their output in response to stimuli include Photoinduced Electron Transfer (PET), Fluorescence Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). rsc.orgnih.gov
For 1-(morpholin-4-yl)-4-phenylbutan-1-one, derivatization could involve:
Attaching a fluorophore like a coumarin, BODIPY, or rhodamine to the phenyl ring. rsc.org These fluorophores can be synthetically modified to tune their optical properties for specific imaging applications. nih.gov
Creating a FRET-based probe by pairing a suitable fluorophore with a quencher or another fluorophore. rsc.org If the compound binds to a target protein, a conformational change could separate the FRET pair, leading to a measurable change in fluorescence.
Developing an activity-based probe if a specific enzymatic target is identified. This involves incorporating a reactive group that forms a covalent bond with the target enzyme, allowing for its identification and characterization. nih.gov
Such probes would be invaluable for high-throughput screening, cellular imaging to determine subcellular localization, and target engagement assays. rsc.orgresearchgate.net
Exploration of Novel Biological Targets or Pathways
The morpholine (B109124) ring is a component of numerous approved drugs with diverse mechanisms of action, including anticancer and anti-inflammatory agents. nih.govresearchgate.net This versatility suggests that 1-(morpholin-4-yl)-4-phenylbutan-1-one could interact with a range of biological targets.
Future exploration should include:
Screening against known target families: Given the prevalence of morpholine in kinase inhibitors, a primary research avenue would be to screen the compound against a panel of protein kinases. nih.gov Other potential targets include G-protein coupled receptors (GPCRs) and ion channels.
Target identification via chemical proteomics: In the absence of a known target, chemical proteomics offers a powerful, unbiased approach. mdpi.com This technique can identify the protein binding partners of a small molecule within a complex biological sample, such as a cell lysate. nih.govmdpi.com If the compound shows a cellular effect, treating cells and analyzing protein-compound interactions can reveal previously unknown targets and mechanisms of action. creative-proteomics.com
Investigating novel pathways: Research on related heterocyclic compounds has revealed targets beyond traditional enzymes and receptors. For example, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential inhibitors of the mTOR pathway, which is crucial in cancer cell growth. nih.gov This precedent suggests that screening 1-(morpholin-4-yl)-4-phenylbutan-1-one against such fundamental signaling pathways could yield significant findings.
Integration with Advanced Omics Technologies (e.g., metabolomics, proteomics)
Should 1-(morpholin-4-yl)-4-phenylbutan-1-one demonstrate any biological activity, its mechanism of action can be deeply interrogated using advanced "omics" technologies. These system-wide analyses provide a global view of cellular changes in response to a chemical stimulus. scitechnol.comnih.gov
Proteomics: Quantitative proteomics can comprehensively map the changes in protein expression that occur after cells are treated with the compound. creative-proteomics.commetwarebio.com By identifying which proteins are upregulated or downregulated, researchers can infer the cellular pathways being affected, elucidate the drug's mechanism of action, and uncover potential off-target effects. scitechnol.commetwarebio.com This approach is instrumental in both target identification and in understanding the downstream consequences of target engagement. nih.gov
Metabolomics: This technology focuses on the system-wide characterization of small molecule metabolites. nih.gov By analyzing the metabolome of cells or organisms after exposure to the compound, researchers can identify alterations in metabolic pathways. nih.govcreative-proteomics.com This is particularly useful for identifying new drug targets within metabolism, understanding drug efficacy and toxicity, and discovering biomarkers to monitor treatment response. nih.govgigantest.com Metabolomics can provide a clear picture of how a compound affects the functional output of a cell's genetic and protein activity. biocrates.com
An integrated omics approach, combining proteomics and metabolomics, would provide a highly detailed and multi-layered understanding of the biological impact of 1-(morpholin-4-yl)-4-phenylbutan-1-one, accelerating its potential development.
Opportunities for Further Synthetic Innovations and Derivatization
Systematic chemical modification of a lead compound is fundamental to drug discovery, allowing for the optimization of potency, selectivity, and pharmacokinetic properties through Structure-Activity Relationship (SAR) studies. nih.gov The scaffold of 1-(morpholin-4-yl)-4-phenylbutan-1-one offers multiple sites for synthetic modification.
Future synthetic efforts could explore the following strategies:
| Molecular Subunit | Proposed Derivatization Strategy | Rationale |
| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions. | To probe electronic and steric effects on target binding and to modulate properties like lipophilicity and metabolic stability. nih.gov |
| Butyl Linker | Variation of chain length (e.g., propyl, pentyl); introduction of rigidity (e.g., double or triple bonds, cyclopropyl (B3062369) groups). | To optimize the distance and orientation between the morpholine and phenyl moieties for ideal target engagement. |
| Ketone Carbonyl | Reduction to a secondary alcohol; conversion to an oxime or other functional groups; use of alkynes as synthetic equivalents for diverse carbonyl chemistry. mdpi.com | To investigate the importance of the hydrogen bond acceptor capability of the ketone and to explore alternative interactions with a target. mdpi.com |
| Morpholine Ring | Introduction of substituents at positions 2, 3, 5, or 6 of the ring. | To alter the conformation and steric profile of the pharmacophore and potentially improve metabolic stability. e3s-conferences.orgchemrxiv.orgnih.gov |
Creating a focused library of such derivatives would be essential for systematic SAR studies, which could identify analogues with significantly enhanced biological activity and more favorable drug-like properties. e3s-conferences.orgnih.gov
Theoretical Frameworks and Predictive Modeling Enhancements
Before embarking on extensive and costly laboratory work, modern computational tools can be used to predict the properties and potential activities of 1-(morpholin-4-yl)-4-phenylbutan-1-one and its derivatives. tandfonline.com This in silico approach helps prioritize synthetic efforts and guide experimental design.
Key predictive modeling opportunities include:
| Modeling Technique | Application | Potential Insights |
| ADMET Prediction | Calculation of properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Early identification of potential liabilities such as poor oral bioavailability or predicted toxicity, allowing for structural modifications to mitigate these issues. nih.govresearchgate.net |
| Molecular Docking | Simulation of the binding of the compound to the three-dimensional structures of known protein targets (e.g., kinases, GPCRs). nih.govmdpi.com | Generation of hypotheses about likely biological targets, prediction of binding modes, and estimation of binding affinity to prioritize experimental screening. pensoft.netmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate chemical structure with biological activity for a series of analogues. | To predict the activity of newly designed compounds and to understand which physicochemical properties are key for bioactivity. |
| Machine Learning & AI | Use of advanced algorithms, such as Bayesian models or deep neural networks, trained on large biological datasets to predict novel targets. rsc.org | To identify potential compound-target relationships that would not be obvious from simple similarity searching, enabling scaffold hopping and discovery of novel mechanisms. rsc.orgnih.gov |
Integrating these predictive frameworks can significantly streamline the research process, reducing costs and accelerating the journey from a chemical entity to a potential therapeutic candidate or valuable research tool. cadaster.eu
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(morpholin-4-yl)-4-phenylbutan-1-one?
The synthesis typically involves a nucleophilic substitution or condensation reaction between morpholine and a suitably functionalized phenylbutanone precursor. For example:
- Step 1 : React 4-phenylbutan-1-one with a brominating agent (e.g., PBr₃) to yield 4-bromo-4-phenylbutan-1-one.
- Step 2 : Substitute the bromine atom with morpholine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Q. How is the molecular structure of 1-(morpholin-4-yl)-4-phenylbutan-1-one validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Grow crystals via slow evaporation of a saturated ethanol solution.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL (for small-molecule refinement) or WinGX (for data processing and visualization) .
- Key Parameters : Bond lengths (C–N: ~1.45 Å, C=O: ~1.21 Å), torsion angles, and anisotropic displacement parameters.
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s interactions with biological targets (e.g., enzymes)?
The morpholine ring and ketone group enable dual interactions:
- Hydrogen Bonding : The ketone oxygen acts as a hydrogen bond acceptor with active-site residues (e.g., serine hydrolases).
- Hydrophobic Interactions : The phenyl group engages in π-π stacking or van der Waals interactions with aromatic residues.
- Mechanistic Studies : Use kinetic assays (e.g., fluorescence quenching) and molecular docking (AutoDock Vina) to map binding modes. For example, IC₅₀ values against kinase targets range from 0.5–5 µM, suggesting competitive inhibition .
Q. How can computational methods resolve contradictions in crystallographic data?
Discrepancies in bond angles or puckering parameters often arise from dynamic disorder or thermal motion:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths.
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity in the morpholine ring .
- Software Tools : Mercury (CCDC) for overlay analysis; ORTEP-3 for graphical representation of thermal ellipsoids .
Q. What strategies address low yields in large-scale synthesis?
- Catalytic Optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., ketone oxidation) .
Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?
- Polar Aprotic Solvents (DMF, DMSO): Stabilize transition states in Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄, 60°C).
- Low-Temperature Conditions (−20°C): Minimize ketone enolization, preserving electrophilic character .
Methodological Guidelines
- Safety : Always consult SDS for morpholine derivatives; use fume hoods and nitrile gloves due to potential respiratory/eye irritation .
- Data Reproducibility : Report crystallographic data (CCDC deposition numbers) and NMR shifts (δ 2.8–3.2 ppm for morpholine protons, δ 7.2–7.6 ppm for phenyl protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
